5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene
Overview
Description
5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane ring and a trifluoromethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions.
Introduction of the trifluoromethylbenzoyl group: This step involves the Friedel-Crafts acylation of thiophene with 3-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling of the 1,3-dioxolane ring with the thiophene derivative: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the 1,3-dioxolane ring to the thiophene core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can facilitate interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene is unique due to the presence of both the 1,3-dioxolane ring and the trifluoromethylbenzoyl group. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[3-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)10-3-1-2-9(8-10)13(19)11-4-5-12(22-11)14-20-6-7-21-14/h1-5,8,14H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFXRLWUIBIXAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641926 | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-29-0 | |
Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898773-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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